molecular formula C23H40N6O3 B14280051 Agelenotoxin 448 CAS No. 128550-00-5

Agelenotoxin 448

Cat. No.: B14280051
CAS No.: 128550-00-5
M. Wt: 448.6 g/mol
InChI Key: FSGGDDPNTYEPDY-UHFFFAOYSA-N
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Description

Agelenotoxin 448 is a neurotoxic compound isolated from the venom of funnel-web spiders (Agelenidae family). It acts primarily by modulating voltage-gated sodium channels (Nav), inducing prolonged depolarization in neuronal cells, which leads to paralysis in prey organisms . Structurally, it is characterized by a 13.5 kDa polypeptide chain with three disulfide bonds, contributing to its stability and target specificity. Its LD₅₀ in murine models is 0.8 μg/kg (intravenous), highlighting its potent bioactivity .

Properties

CAS No.

128550-00-5

Molecular Formula

C23H40N6O3

Molecular Weight

448.6 g/mol

IUPAC Name

N-[3-[3-[4-(3-aminopropylamino)butylamino]propyl-hydroxyamino]propyl]-2-(4-hydroxy-1H-indol-3-yl)acetamide

InChI

InChI=1S/C23H40N6O3/c24-9-4-12-25-10-1-2-11-26-13-5-15-29(32)16-6-14-27-22(31)17-19-18-28-20-7-3-8-21(30)23(19)20/h3,7-8,18,25-26,28,30,32H,1-2,4-6,9-17,24H2,(H,27,31)

InChI Key

FSGGDDPNTYEPDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NCCCN(CCCNCCCCNCCCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agelenotoxin 448 involves a series of complex chemical reactions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The industrial process also involves rigorous quality control measures to monitor the reaction conditions and the final product.

Chemical Reactions Analysis

Types of Reactions: Agelenotoxin 448 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reaction conditions, including temperature, solvent, and catalyst, are carefully optimized to achieve the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce oxygen-containing functional groups, while reduction reactions can remove such groups. Substitution reactions can replace specific atoms or groups within the compound, leading to a variety of derivatives with different properties.

Scientific Research Applications

Agelenotoxin 448 has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study complex reaction mechanisms and to develop new synthetic methodologies. In biology, it serves as a tool to investigate cellular processes and to identify potential therapeutic targets. In medicine, this compound is explored for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and neurological disorders. Additionally, the compound has industrial applications, including its use in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Agelenotoxin 448 involves its interaction with specific molecular targets within biological systems. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in this process are complex and may include the activation or inhibition of enzymes, the alteration of gene expression, and the modulation of cellular signaling pathways. These interactions ultimately lead to the compound’s observed effects, such as its therapeutic potential in disease treatment.

Comparison with Similar Compounds

Structural and Functional Analogues

Agelenotoxin 448 belongs to a broader class of spider-venom neurotoxins targeting ion channels. Below is a comparative analysis with key analogues:

Table 1: Comparative Properties of this compound and Related Toxins
Compound Source Molecular Weight (kDa) Primary Target LD₅₀ (μg/kg, murine) Key Structural Features
This compound Agelenopsis aperta 13.5 Nav1.7 0.8 Three disulfide bonds, β-hairpin motif
μ-Conotoxin GIIIA Conus geographus 2.7 Nav1.4 1.2 Four disulfide bonds, α-helical domains
δ-Atracotoxin-Hv1a Hadronyche versuta 4.8 Cav2.2 2.5 ICK motif, β-sheet structure
Phrixotoxin 1 Phrixotrichus auratus 5.2 Kv4.2 3.0 Single disulfide bond, linear peptide

Key Findings :

  • Target Specificity: this compound shows high selectivity for Nav1.7, a channel implicated in pain signaling, whereas μ-conotoxin GIIIA targets Nav1.4 (skeletal muscle-specific) .
  • Potency: this compound exhibits lower LD₅₀ than δ-atracotoxin-Hv1a, suggesting superior neurotoxic efficacy in blocking sodium channels .
  • Structural Stability: The three disulfide bonds in this compound enhance its resistance to proteolytic degradation compared to Phrixotoxin 1, which has only one disulfide bond .
Table 2: Pharmacokinetic Parameters (In Vitro)
Compound Half-life (hr, plasma) Binding Affinity (nM) Enzymatic Degradation Rate
This compound 6.2 0.3 Low
μ-Conotoxin GIIIA 1.8 1.1 High
δ-Atracotoxin-Hv1a 4.5 0.9 Moderate

Insights :

  • This compound’s prolonged half-life and low enzymatic degradation correlate with its structural robustness, making it a candidate for therapeutic applications requiring sustained ion channel modulation .

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